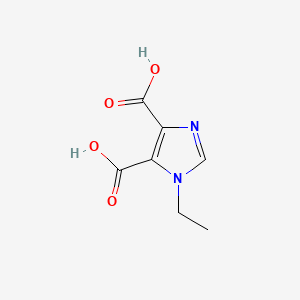

1-乙基咪唑-4,5-二羧酸

描述

“1-Ethylimidazole-4,5-dicarboxylic acid” is a chemical compound that has gained attention in recent years due to its potential applications in various fields of research and industry. It is a derivative of imidazole-4,5-dicarboxylic acid .

Synthesis Analysis

A colorimetric assay has been developed for Zn 2+ and homocysteine (Hcy) detection using functionalized silver nanoparticles (AgNPs). AgNPs have been synthesized using silver nitrate, where sodium citrate is used as a stabilizing agent and NaBH 4 as a reducing agent. Then, the nanoparticles ( citrate@AgNPs) were functionalized with 1 H -imidazole-4,5-dicarboxylic acid (IDCA) .

Molecular Structure Analysis

The UV–visible and FTIR spectra suggested that IDCA was functionalized on the surface of citrate@AgNPs through the N atom of the imidazole ring . Quantum chemical calculations confirmed both this assumption and the correctness of the assignment of deprotonation constants, and also allowed us to choose the preferred zwitter-ionic and monoanionic form of 1-propylimidazole-4,5-dicarboxylic acid from several alternative structures .

科学研究应用

Synthesis of Novel Organic Compounds

1-Ethylimidazole-4,5-dicarboxylic acid serves as a versatile precursor in the synthesis of various organic compounds. Researchers utilize it to assemble molecules from low-molecular-weight components, modify existing structures, or degrade complex molecules into simpler ones . This flexibility is crucial for developing new pharmaceuticals and materials with specific desired properties.

Crystallography and Structural Analysis

The compound’s ability to crystallize in different forms, such as zwitterionic or neutral, depending on the length of the alkyl group, makes it an interesting subject for crystallography studies . Understanding these structural variations can lead to insights into molecular interactions and stability, which are essential for material science and drug design.

Medicinal Chemistry

In medicinal chemistry, 1-Ethylimidazole-4,5-dicarboxylic acid is hypothesized to be a potential inhibitor of kinases through competitive binding to the ATP site . This application is significant because kinase inhibition is a common strategy in cancer therapy, as it can regulate cell growth and proliferation.

Coordination Chemistry

The compound exhibits coordination potentials, making it a candidate for forming complexes with various metals . These complexes can have applications ranging from catalysis to materials with unique magnetic or electronic properties.

Luminescent Material Development

1-Ethylimidazole-4,5-dicarboxylic acid derivatives are explored for their luminescent properties when coordinated with lanthanides . Such materials are valuable for creating sensors, light-emitting diodes (LEDs), and other devices that require controlled light emission.

Water Oxidation Catalysis

The compound’s structural features make it suitable for catalyzing water oxidation reactions when complexed with iron . This application is particularly relevant for renewable energy technologies, such as artificial photosynthesis systems that mimic natural processes to produce clean energy.

作用机制

Target of Action

1-Ethylimidazole-4,5-dicarboxylic acid and its derivatives are known to be ligands for glutamatergic receptors . The glutamatergic system is the main excitation system in the central nervous system and plays a crucial role in learning and memory formation .

Mode of Action

It is known that these compounds interact with glutamatergic receptors . Substances showing both NMDA-agonistic and NMDA-antagonistic activity were found among the 1- and 2-alkyl-substituted derivatives of imidazole-4,5-dicarboxylic acid .

Biochemical Pathways

The compound primarily affects the glutamatergic system, which is involved in various biochemical pathways related to learning, memory formation, and neurodegenerative disorders . .

Result of Action

Given its interaction with the glutamatergic system, it may influence neuronal excitability and synaptic plasticity, potentially affecting learning and memory processes .

安全和危害

属性

IUPAC Name |

1-ethylimidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-2-9-3-8-4(6(10)11)5(9)7(12)13/h3H,2H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALUVAMJOLDSJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50235461 | |

| Record name | 1-Ethylimidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethylimidazole-4,5-dicarboxylic acid | |

CAS RN |

86263-61-8 | |

| Record name | 1-Ethylimidazole-4,5-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086263618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethylimidazole-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

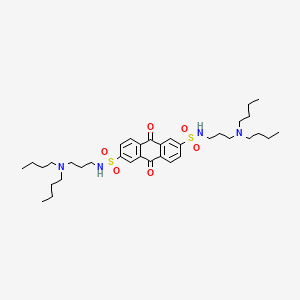

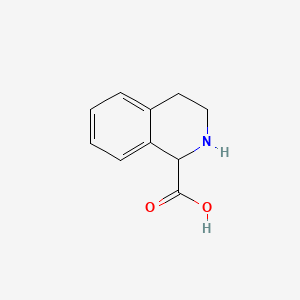

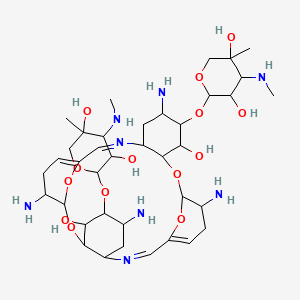

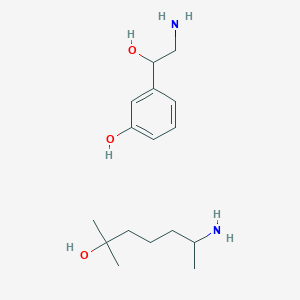

Feasible Synthetic Routes

Q & A

Q1: What is the impact of increasing the alkyl chain length on the crystal structure of 1-substituted imidazole-4,5-dicarboxylic acids?

A1: Increasing the alkyl chain length in 1-substituted imidazole-4,5-dicarboxylic acids leads to significant changes in their crystal structures []. For instance, while 1-methylimidazole-4,5-dicarboxylic acid and 1-ethylimidazole-4,5-dicarboxylic acid crystallize in zwitterionic forms, their 1-propyl and 1-butyl counterparts crystallize as a unique equimolar mixture of neutral and zwitterionic tautomers []. This difference is attributed to steric factors influencing both the packing arrangement and tautomeric composition within the unit cell [].

Q2: Is there any structural information available for 1-ethylimidazole-4,5-dicarboxylic acid?

A2: While the provided abstracts don't contain specific spectroscopic data for 1-ethylimidazole-4,5-dicarboxylic acid, one study focuses on a related compound, 1-ethylimidazole-4,5-dicarboxylic acid di(methylamide), also known as ethimizol []. This research investigates both the isolated molecular structure and its conformation within the crystal lattice [], suggesting that similar structural analyses might be applicable to 1-ethylimidazole-4,5-dicarboxylic acid.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[11-(16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl)-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1211216.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-formamido-4-methylsulfanylbutanoate](/img/structure/B1211225.png)

![3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B1211228.png)

![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1211232.png)